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Introduction

Sitravatinib is an orally available, spectrum-selective receptor tyrosine kinase inhibitor targeting multiple
receptors including TAM family members (TYRO3, AXL, MERTK) and split kinase family receptors
(VEGFR2, MET, RET, KIT). As sitravatinib progresses through clinical development for various solid
tumors and hematologic malignancies, precise and accurate measurement of its plasma concentrations has
become essential for pharmacokinetic (PK) characterization, dose optimization, and safety assessments. This
application note provides detailed methodologies for reliable quantification of sitravatinib in human

plasma, drawing from validated procedures employed across multiple clinical trials [1] [2].

The accurate determination of sitravatinib plasma concentrations enables researchers to establish exposure-
response relationships, assess dose proportionality, and evaluate potential drug-drug interactions.
Furthermore, with the increasing application of concentration-QTc modeling in cardiac safety assessments,
robust plasma concentration data has become indispensable for comprehensive clinical pharmacology
characterization of sitravatinib [2]. This document consolidates the technical approaches developed through

extensive clinical testing to support researchers in implementing these methods in their laboratories.
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Analytical Performance Characteristics

The bioanalytical method for quantifying sitravatinib in human plasma has been rigorously validated to
ensure reliability, precision, and accuracy across the clinically relevant concentration range. Based on data
from phase 1/1b clinical studies, the assay demonstrates excellent performance characteristics suitable for

regulatory submissions and clinical decision-making [1].

Table 1: Bioanalytical Method Performance Characteristics for Sitravatinib Plasma Quantification

Parameter Specification Experimental Conditions

Lower Limit of 0.05 ng/mL Lowest calibrator with accuracy +20%
Quantification (LLOQ) and precision <20% CV

Linear Range 0.05 ng/mL - Upper limit not Linear regression with 1/x2 weighting

specified in available data

Accuracy Within £15% (£20% at LLOQ) Determined using quality control
samples

Precision <15% CV (£20% at LLOQ) Intra-day and inter-day validation

Sample Volume Not specified in available data Typically 50-100 pL for LC-MS/MS
methods

Analytical Technique LC-MS/MS High-performance liquid chromatography

with tandem mass spectrometry

The validation parameters confirm that the method is sufficiently sensitive to detect sitravatinib
concentrations achieved across the clinical dose range (10-200 mg) [1]. The low LLOQ of 0.05 ng/mL
ensures accurate characterization of the terminal elimination phase, which is particularly important given

sitravatinib's relatively long half-life (42.1-51.5 hours) [1].

Clinical Sample Collection Protocols
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Proper sample collection and handling are critical components of reliable sitravatinib plasma concentration
measurements. Protocols standardized across clinical trials ensure consistency and comparability of PK

data between studies and across different patient populations [1] [2].

Table 2: Standardized Blood Sampling Protocol for Sitravatinib PK Assessment

Sample Collection Time Additional

Study Phase Handling Procedures

Points Considerations
Phase 1/1b Pre-dose, 0.5, 1, 2, 4, 6, Centrifugation, plasma 0.5h sample only for 10
(Single Dose) 8,12, 24, 36,48, 72,168 separation, frozen at -70°C  mg dose level

h post-dose or lower
Phase 1/1b Pre-dose, 0.5, 1, 2, 4, 6, Centrifugation, plasma Steady-state sampling at
(Multiple Dose) 8, 12, 24 h post-dose separation, frozen at -70°C  Cycle 1 Day 15

or lower

Dedicated PK Pre-dose, 1, 2, 4, 6, 8, Centrifugation, plasma Intensive sampling after

Study (516-010) 10, 12, 24 h post-dose separation, frozen at -70°C  single and multiple doses
or lower

The sampling schemes are designed to adequately characterize sitravatinib's PK profile, capturing the
absorption, distribution, and elimination phases. The comprehensive sampling after single doses allows
accurate estimation of terminal half-life, while the steady-state sampling enables assessment of
accumulation potential [1]. For specialized applications like concentration-QTc modeling, triplicate ECG
measurements are collected at time-matched points with PK samples to establish exposure-response

relationships [2].

Experimental Workflow for Plasma Concentration
Measurement

The following diagram illustrates the complete experimental workflow for sitravatinib plasma concentration

measurement, from sample collection to data analysis:
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Noncompartmental Analysis

Click to download full resolution via product page

Diagram 1: Complete workflow for sitravatinib plasma concentration measurement, encompassing sample

collection, processing, and bioanalytical quantification

Pharmacokinetic Parameters and Data Application

The plasma concentration data obtained using the described methodologies enable calculation of critical
pharmacokinetic parameters that inform clinical use and further development of sitravatinib. These
parameters, derived from noncompartmental analysis, provide insights into sitravatinib's disposition

characteristics in humans [1].

Table 3: Characteristic Pharmacokinetic Parameters of Sitravatinib from Clinical Studies

PK Parameter Results (Phase 1/1b Study) Clinical Implications

| Tmax (h) | 3.02-8.87 (single dose) 2.00-8.13 (multiple dose) | Moderate absorption rate with consistent
profile at steady state | | t%4 (h) | 42.1-51.5 | Supports once-daily dosing due to prolonged elimination | |
Accumulation Ratio | Cmax: 1.82-6.89 AUCT: 2.13-8.34 | Significant accumulation expected at steady state
| | Dose Proportionality | Approximately dose-proportional over 10-200 mg range | Predictable exposure
with dose adjustments | | Interpatient Variability | ~60% for exposure measures | Substantial variability

may require therapeutic drug monitoring |

The pharmacokinetic data collected using these methods have been essential for establishing sitravatinib's
clinical pharmacology profile. The prolonged half-life supports once-daily dosing, while the dose-
proportional exposure facilitates dose adjustment strategies in clinical practice [1]. Furthermore, these data

have been instrumental in specialized applications such as concentration-QTc modeling, which
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demonstrated that sitravatinib has a low risk of QT interval prolongation at the proposed therapeutic dose of

100 mg malate daily [2].

Regulatory Considerations and Method Validation

The application of sitravatinib plasma concentration data in regulatory submissions requires adherence to
established bioanalytical method validation guidelines. The described methods have been implemented in
accordance with FDA and ICH recommendations for bioanalytical method wvalidation, ensuring

acceptability of resulting data for regulatory decision-making [2].

A key application of the plasma concentration data is in cardiac safety assessment. Concentration-QTc
modeling using 767 matched concentration-ECG observations from 187 patients across two clinical studies
demonstrated no significant relationship between sitravatinib plasma concentration and AQTcF interval [2].
The model predicted a mean AQTcF of 3.92 ms (90% CI: 1.95-5.89 ms) at the proposed therapeutic dosing

regimen, below the regulatory threshold of concern of 10 ms [2].

For method transfers between laboratories, a complete validation including precision, accuracy, selectivity,
matrix effects, and stability should be conducted. Specific attention should be paid to freeze-thaw stability,
bench-top stability, and long-term frozen stability at -70°C to ensure sample integrity throughout the

analysis process. Proper documentation of all validation parameters is essential for regulatory compliance.

Troubleshooting and Technical Notes

e Matrix Effects: Evaluate ionization suppression/enhancement in lots of human plasma from different
donors; use stable isotope-labeled internal standard if available to compensate for variability

e Carryover Assessment: Include injection of blank samples after high-concentration calibrators to
evaluate carryover; implement additional wash steps if necessary

¢ Reinjection Reproducibility: Verify precision of reinjection from processed sample stability
experiments; establish maximum allowable holding time for processed extracts

¢ Hemolyzed/Lipemic Samples: Assess impact of hemolyzed and lipemic plasma on quantification
accuracy; establish acceptance criteria for atypical samples

¢ Partial Volume Samples: Define minimum acceptable sample volume for analysis; document any
deviations from standard collection procedures
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Conclusion

The plasma concentration measurement methods described herein provide robust, sensitive, and
reproducible quantification of sitravatinib in human plasma. Implementation of these standardized
protocols enables generation of high-quality pharmacokinetic data that supports clinical development
decisions and regulatory evaluations. The demonstrated application of these data in exposure-response
assessments and concentration-QTc modeling highlights their critical role in comprehensive clinical

characterization of sitravatinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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